molecular formula C19H23F3N2O2S2 B2453510 N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1428352-20-8

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No. B2453510
CAS RN: 1428352-20-8
M. Wt: 432.52
InChI Key: RARJYMOTBBZJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H23F3N2O2S2 and its molecular weight is 432.52. The purity is usually 95%.
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Scientific Research Applications

Molecular and Supramolecular Structures

Research on derivatives of sulfonamide, like N-[2-(pyridin-2-yl)ethyl]methanesulfonamide, has contributed to understanding molecular and supramolecular structures. These compounds, including ones with benzene- and toluenesulfonamide, exhibit varied N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles, influencing their molecular conformation. Such structures are pivotal in hydrogen bonding, layer formation, and π-π stacking interactions, essential in materials science and crystallography (Jacobs, Chan, & O'Connor, 2013).

Sulfomethylation in Macrocyclic Chelates

Sulfomethylation of polyazamacrocycles with formaldehyde bisulfite presents a novel route to synthesizing mixed-side-chain macrocyclic chelates. This method, applicable to various piperazine and polyazamacrocycles, allows for controlled introduction of methanesulfonate groups, leading to potential applications in chelation therapy and radiopharmaceuticals (van Westrenen & Sherry, 1992).

Proton-donating Ability and Supramolecular Assembly

The study of trifluoro-N-(2-phenylacetyl)methanesulfonamide provided insights into its proton-donating ability and its role in forming dimers through hydrogen bonding. This understanding is crucial for designing more efficient hydrogen bond donors in supramolecular chemistry and catalysis (Oznobikhina et al., 2009).

Transfer Hydrogenation Catalysis

N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives have been investigated for their role in transfer hydrogenation catalysis, highlighting the utility of sulfonamide compounds in synthetic organic chemistry. Such catalytic processes are vital for developing more sustainable and efficient methods for chemical synthesis (Ruff et al., 2016).

Sulfonamides in Cyclisation Reactions

Sulfonamides have been explored as terminators in cationic cyclisation reactions, showcasing their utility in synthesizing polycyclic systems. This application is significant in medicinal chemistry for developing new therapeutic agents (Haskins & Knight, 2002).

properties

IUPAC Name

N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N2O2S2/c20-19(21,22)17-5-3-15(4-6-17)14-28(25,26)23-9-12-24-10-7-16(8-11-24)18-2-1-13-27-18/h1-6,13,16,23H,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARJYMOTBBZJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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